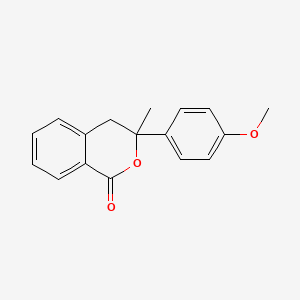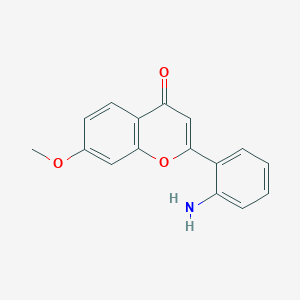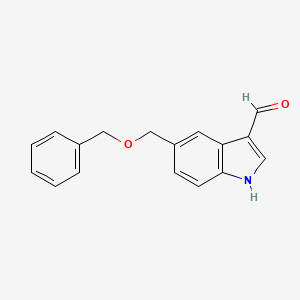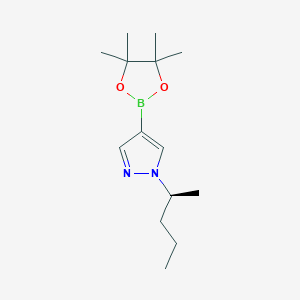
6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a chlorine atom at the 6th position and a piperidinyl group at the 2nd position. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloroquinazolin-4(1H)-one.
Nucleophilic Substitution: The 6-chloroquinazolin-4(1H)-one undergoes nucleophilic substitution with piperidine to form the desired product.
Reaction Conditions
Solvent: Common solvents used include ethanol or dimethylformamide (DMF).
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 80°C to 120°C.
Catalysts: Catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH) may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
化学反応の分析
Types of Reactions
6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, leading to a variety of substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other quinazolinone derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Research has focused on its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
類似化合物との比較
Similar Compounds
6-Chloroquinazolin-4(1H)-one: Lacks the piperidinyl group but shares the quinazolinone core structure.
2-(Piperidin-1-yl)quinazolin-4(1H)-one: Lacks the chlorine atom at the 6th position.
6-Bromo-2-(piperidin-1-yl)quinazolin-4(1H)-one: Similar structure with a bromine atom instead of chlorine.
Uniqueness
6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one is unique due to the presence of both the chlorine atom and the piperidinyl group, which contribute to its distinct chemical and biological properties. The combination of these substituents can enhance its reactivity and potential therapeutic applications compared to similar compounds.
特性
CAS番号 |
61741-51-3 |
|---|---|
分子式 |
C13H14ClN3O |
分子量 |
263.72 g/mol |
IUPAC名 |
6-chloro-2-piperidin-1-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H14ClN3O/c14-9-4-5-11-10(8-9)12(18)16-13(15-11)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2,(H,15,16,18) |
InChIキー |
UFKJKJWEQJLZJW-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Bromo-7-chloro-2-methylbenzo[d]thiazole](/img/structure/B15065240.png)







![3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B15065284.png)

